Unique Pyridinyl Nitrogen Confers a Critical Hydrogen-Bond Acceptor Site Absent in Phenyl or Alkyl Analogs
The N2-(pyridin-3-yl) group of the target compound provides a distinct hydrogen-bond acceptor capability via its pyridine nitrogen (pKa ~5.2). This feature is a cornerstone of the P2X3 antagonist pharmacophore, as established in patent literature [1]. In contrast, the closest analog, N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide (CAS 1795479-17-2), replaces this pyridinyl nitrogen with a carbon atom, completely eliminating this key interaction [2]. This structural divergence is absolute and binary, making the target compound the only one in its immediate analog series capable of engaging this specific interaction.
| Evidence Dimension | Presence of sp2-hybridized nitrogen H-bond acceptor at N2 terminus |
|---|---|
| Target Compound Data | Present (Pyridin-3-yl, pKa ≈ 5.2) |
| Comparator Or Baseline | N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide (Absent) |
| Quantified Difference | Binary: Present vs. Absent |
| Conditions | Structural analysis; Pharmacophore model from P2X3 patent family [1] |
Why This Matters
For procurement aimed at P2X3-related research, the presence of this H-bond acceptor is non-negotiable for target engagement; phenyl analogs are predicted to be inactive, making their selection a wasted resource.
- [1] Broka, C. A., Hawley, R. C. (2014). Pyridinyl amides as P2X3 and P2X2/3 inhibitors. U.S. Patent No. 8,895,589. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] PubChem. N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-phenyloxalamide. Compound Summary, CID N/A, CAS 1795479-17-2. View Source
